![molecular formula C18H23ClINO3 B12349483 4-iodo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine-d3,monohydrochloride](/img/structure/B12349483.png)
4-iodo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine-d3,monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-iodo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine-d3, monohydrochloride is a synthetic compound belonging to the NBOMe class of chemicals. These compounds are known for their potent hallucinogenic properties and are often used in scientific research to study the effects of serotonin receptor agonists . The compound is structurally related to phenethylamines and is characterized by the presence of an iodine atom at the 4-position and methoxy groups at the 2- and 5-positions of the phenyl ring .
准备方法
The synthesis of 4-iodo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine-d3, monohydrochloride involves several steps. The starting material is typically 2,5-dimethoxybenzaldehyde, which undergoes iodination to introduce the iodine atom at the 4-position . This is followed by a reductive amination reaction with 2-methoxybenzylamine to form the final product . The reaction conditions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production and may include additional purification steps to ensure the purity of the final product .
化学反应分析
4-iodo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine-d3, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom at the 4-position can be substituted with other halogens or functional groups using nucleophilic substitution reactions.
科学研究应用
4-iodo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine-d3, monohydrochloride has several scientific research applications:
作用机制
The mechanism of action of 4-iodo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine-d3, monohydrochloride involves its interaction with serotonin receptors, particularly the 5-HT2A receptor . The compound acts as a potent agonist, activating the receptor and triggering a cascade of intracellular signaling events . This leads to altered neurotransmitter release and changes in neuronal activity, which are responsible for its hallucinogenic effects .
相似化合物的比较
4-iodo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine-d3, monohydrochloride is similar to other compounds in the NBOMe class, such as:
- 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine (25B-NBOMe)
- 4-chloro-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine (25C-NBOMe)
- 2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine (25H-NBOMe)
These compounds share a similar chemical structure but differ in the halogen or functional group at the 4-position . The presence of different substituents can significantly affect their pharmacological properties and potency . 4-iodo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine-d3, monohydrochloride is unique due to the presence of the iodine atom, which contributes to its high affinity for serotonin receptors and potent hallucinogenic effects .
属性
分子式 |
C18H23ClINO3 |
|---|---|
分子量 |
466.8 g/mol |
IUPAC 名称 |
2-(4-iodo-2,5-dimethoxyphenyl)-N-[[2-(trideuteriomethoxy)phenyl]methyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C18H22INO3.ClH/c1-21-16-7-5-4-6-14(16)12-20-9-8-13-10-18(23-3)15(19)11-17(13)22-2;/h4-7,10-11,20H,8-9,12H2,1-3H3;1H/i1D3; |
InChI 键 |
IPBBLNVKGLDTML-NIIDSAIPSA-N |
手性 SMILES |
[2H]C([2H])([2H])OC1=CC=CC=C1CNCCC2=CC(=C(C=C2OC)I)OC.Cl |
规范 SMILES |
COC1=CC=CC=C1CNCCC2=CC(=C(C=C2OC)I)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


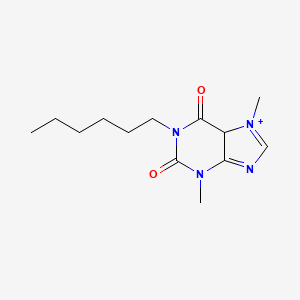
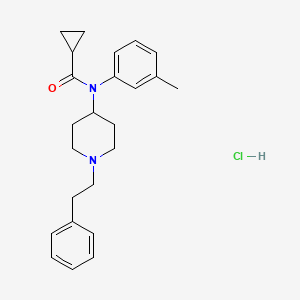

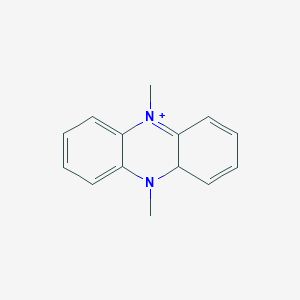
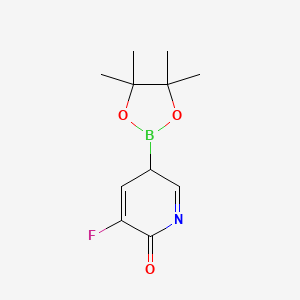
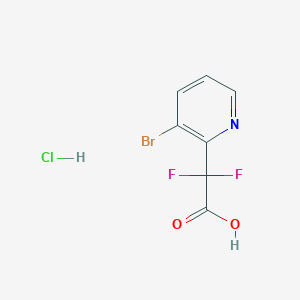
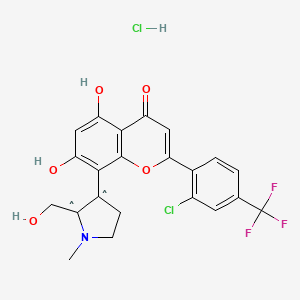

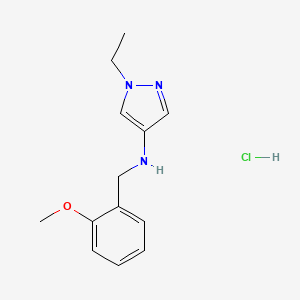

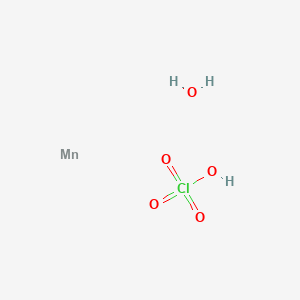
![1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-hydroxy-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione](/img/structure/B12349489.png)
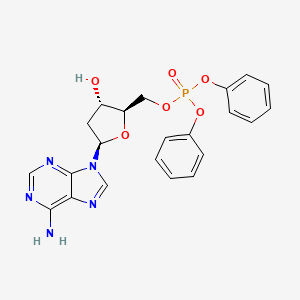
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-sulfanylidene-5H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12349508.png)
